Cas no 832155-10-9 (Piperazine, 3-phenyl-1-(phenylmethyl)-, (3R)-)

Piperazine, 3-phenyl-1-(phenylmethyl)-, (3R)- structure
832155-10-9 structure
Product Name:Piperazine, 3-phenyl-1-(phenylmethyl)-, (3R)-
CAS No:832155-10-9
Molecular Formula:C17H20N2
Molecular Weight:252.3541
CID:675671
PubChem ID:51910762

Piperazine, 3-phenyl-1-(phenylmethyl)-, (3R)- Properties

Names and Identifiers

    • Piperazine, 3-phenyl-1-(phenylmethyl)-, (3R)-
    • (R)-1-benzyl-3-phenylpiperazine
    • (R)-3-phenyl-1-(phenylmethyl)hexahydropyrazine
    • KMOQMXILLUBOJL-KRWDZBQOSA-N
    • 832155-10-9
    • (R)-3-phenyl-1-(phenylmethyl)-hexahydropyrazine
    • (R)-N-4-Benzyl-2-phenylpiperazine
    • A26364
    • (R)-1-benzyl-3-phenyl-piperazine
    • (3R)-1-Benzyl-3-phenylpiperazine
    • SCHEMBL3277741
    • CS-0184299
    • DTXSID00680225
    • InChIKey: KMOQMXILLUBOJL-KRWDZBQOSA-N
    • Inchi: InChI=1S/C17H20N2/c1-3-7-15(8-4-1)13-19-12-11-18-17(14-19)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2/t17-/m0/s1
    • SMILES: C1CN(CC(N1)C2=CC=CC=C2)CC3=CC=CC=C3

Computed Properties

  • Exact Mass: 252.162648646g/mol
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Rotatable Bond Count: 3
  • Monoisotopic Mass: 252.162648646g/mol
  • Heavy Atom Count: 19
  • Complexity: 254
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 2.6
  • Topological Polar Surface Area: 15.3Ų

Experimental Properties

  • Density: 1.069

Piperazine, 3-phenyl-1-(phenylmethyl)-, (3R)- Related Literature

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